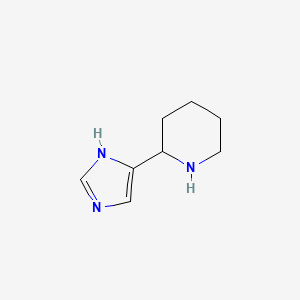

2-(1H-imidazol-5-yl)piperidine

Description

BenchChem offers high-quality 2-(1H-imidazol-5-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-imidazol-5-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)piperidine |

InChI |

InChI=1S/C8H13N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2,(H,9,11) |

InChI Key |

RMBMDCBMKPCLIK-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)C2=CN=CN2 |

Canonical SMILES |

C1CCNC(C1)C2=CN=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

2-(1H-imidazol-5-yl)piperidine synthesis and characterization

Technical Whitepaper: Strategic Synthesis & Characterization of 2-(1H-imidazol-5-yl)piperidine Scaffolds

Executive Summary

The 2-(1H-imidazol-5-yl)piperidine moiety represents a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted homologue of histamine. It is a critical scaffold in the development of Histamine H3 and H4 receptor agonists/antagonists (e.g., analogs of immepip and immethridine). Its synthesis presents unique challenges: controlling the stereocenter at the piperidine C2 position, managing imidazole tautomerism, and preventing racemization during ring construction.

This technical guide details two distinct synthetic pathways:

-

The "Precision" Route (Method A): A stereoselective de novo imidazole synthesis using the Van Leusen reaction on chiral pipecolinaldehydes.

-

The "Scale" Route (Method B): A robust heterogeneous hydrogenation of pyridyl-imidazole precursors.

Part 1: Retrosynthetic Analysis & Strategy

To access the target scaffold efficiently, we must disconnect the molecule at the bond linking the two heterocycles or construct one ring onto the other.

-

Strategy A (Ring Construction): Utilizes the chiral pool (Pipecolic acid) to establish the piperidine stereocenter first, then builds the imidazole ring using Tosylmethyl Isocyanide (TosMIC).

-

Strategy B (Ring Reduction): Utilizes the commercially available 2-(1H-imidazol-4-yl)pyridine and selectively reduces the pyridine ring while preserving the imidazole.

Figure 1: Retrosynthetic disconnection showing the Chiral Pool approach (Left) and the Reduction approach (Right).

Part 2: Method A — Stereoselective Van Leusen Synthesis

This protocol is preferred for drug discovery campaigns requiring high enantiomeric excess (ee). It avoids the difficult resolution of racemates by starting with enantiopure pipecolic acid.

Mechanism & Rationale

The core transformation is the Van Leusen Imidazole Synthesis , a [3+2] cycloaddition between an aldimine (formed in situ from the aldehyde) and Tosylmethyl Isocyanide (TosMIC).[1][2][3]

-

Why TosMIC? It acts as a C-N=C 1,3-dipole equivalent. The tosyl group serves as a leaving group, allowing aromatization to the imidazole.

-

Why Boc-Protection? Essential to prevent self-condensation of the piperidine amine with the aldehyde and to maintain solubility in organic solvents (DCM/MeOH).

Detailed Protocol

Step 1: Preparation of N-Boc-Pipecolinaldehyde

-

Starting Material: (S)-N-Boc-pipecolic acid (5.0 g, 21.8 mmol).

-

Reduction: Dissolve in dry THF (50 mL) under

. Cool to 0°C. Add -

Oxidation (Swern): To oxalyl chloride (2.2 mL) in DCM at -78°C, add DMSO (3.4 mL). Stir 15 min. Add the crude alcohol (dissolved in DCM). Stir 30 min. Add

(15 mL). Warm to RT. -

Workup: Wash with 1N HCl, sat.

, brine. Dry ( -

Output: (S)-N-Boc-2-formylpiperidine. Use immediately due to racemization risk.

Step 2: Van Leusen Cyclization

-

Reagents: N-Boc-2-formylpiperidine (crude from Step 1), TosMIC (4.2 g, 1.0 eq),

(6.0 g, 2.0 eq). -

Solvent: Methanol (MeOH) is critical for the in situ formation of the hemiaminal/imine intermediate.

-

Procedure:

-

Dissolve aldehyde and TosMIC in MeOH (60 mL).

-

Add

.[6] -

Reflux for 3–5 hours. Monitor by TLC (EtOAc/Hex 1:1). The aldehyde spot (

) should disappear; a polar imidazole spot (

-

-

Purification: Evaporate MeOH. Resuspend in EtOAc/Water.[5] Extract organics. Flash chromatography (DCM:MeOH 95:5) yields tert-butyl 2-(1H-imidazol-5-yl)piperidine-1-carboxylate .

Step 3: Deprotection

-

Dissolve intermediate in DCM (20 mL).

-

Add TFA (5 mL) or 4M HCl in Dioxane. Stir 2h at RT.[6]

-

Concentrate.[2][5][6][7] Neutralize with Amberlyst A-21 resin or NaOH to obtain the free base.

Part 3: Method B — Scalable Heterogeneous Hydrogenation

This method is ideal for generating gram-scale quantities of the racemic scaffold or when chirality is not the primary variable.

Mechanism & Rationale

Pyridine rings are electron-deficient aromatics. Reducing them requires forcing conditions (high pressure/active catalyst).

-

Catalyst Choice: Platinum Oxide (

, Adams' Catalyst) is superior to Pd/C for pyridine reduction in acidic media. -

Acidic Media: Protonation of the pyridine nitrogen (

) disrupts aromaticity, facilitating hydrogenation. The imidazole ring (

Detailed Protocol

-

Reactor Loading: In a Parr hydrogenation bottle, charge:

-

2-(1H-imidazol-4-yl)pyridine (2.0 g, 13.8 mmol).

-

Glacial Acetic Acid (30 mL).

- (200 mg, 10 wt%).

-

-

Hydrogenation:

-

Purge vessel with

(3x). -

Pressurize with

to 50 psi (3.5 bar) . -

Shake/Stir at 60°C for 12–24 hours.

-

Note: Monitor

uptake. If it stalls, purge and refill.

-

-

Workup (Critical for Purity):

-

Filter catalyst over Celite (Caution:

is pyrophoric when dry; keep wet). -

Concentrate acetic acid under reduced pressure.

-

Basification: Dissolve residue in minimal water. Add conc.

until pH > 10. -

Extraction: Extract with

:Isopropanol (3:1) x 5. (Simple EtOAc extraction is inefficient for this polar amine).

-

-

Yield: Typically >85% as a dihydrochloride or acetate salt.

Figure 2: Workflow for the heterogeneous hydrogenation (Method B).

Part 4: Characterization & Validation

Validation requires distinguishing the product from partially reduced intermediates (e.g., tetrahydropyridine) and confirming the integrity of the imidazole ring.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, D2O/MeOD):

-

Imidazole Signals: Two singlets (or broadened singlets) in the aromatic region.

- 7.6–7.8 ppm (C2-H, N=CH-N).

- 6.9–7.1 ppm (C5-H). Note: If C5 is attached to piperidine, this is C4-H.

-

Piperidine Signals:

- 3.8–4.0 ppm (dd, 1H): The chiral methine at C2 (alpha to imidazole). This is the diagnostic signal for successful coupling/reduction.

- 2.8–3.2 ppm (m, 2H): C6-H adjacent to Nitrogen.

- 1.4–2.0 ppm (m, 6H): C3, C4, C5 methylene envelope.

-

-

13C NMR:

-

Look for the disappearance of pyridine signals (usually 5 peaks in aromatic region) and appearance of aliphatic carbons (

20–60 ppm). -

Imidazole carbons remain at

135 (C2) and

-

Mass Spectrometry & HPLC

-

MS (ESI+): Calculated

.-

Warning: Common impurity in Method B is the over-reduced piperidinyl-imidazolidine (

) if reaction runs too long or too hot.

-

-

HPLC Conditions:

-

Column: C18 (high pH stable, e.g., XBridge).

-

Mobile Phase: 10mM

(pH 10) / Acetonitrile. Basic pH is required to suppress protonation and improve peak shape of the bis-amine.

-

Data Summary Table

| Parameter | Method A (Van Leusen) | Method B (Hydrogenation) |

| Starting Material | N-Boc-Pipecolic Acid | 2-(1H-imidazol-4-yl)pyridine |

| Stereochemistry | Enantioselective (S or R) | Racemic (requires resolution) |

| Key Reagent | TosMIC | |

| Yield | 40–60% (3 steps) | 80–95% (1 step) |

| Primary Impurity | Oxazole byproduct | Over-reduced imidazolidine |

| Scalability | Low (< 5g recommended) | High (> 100g possible) |

References

-

Van Leusen Imidazole Synthesis (Original Methodology): Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977).[1][2][3] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[2] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides.[2] The Journal of Organic Chemistry, 42(7), 1153–1159.

-

Application in H3/H4 Ligands (VUF Series Context): Lim, H. D., Smits, R. A., et al. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist.[8] Journal of Medicinal Chemistry, 49(23), 6650–6651. (Note: Describes the pharmacological context of imidazole/guanidine bioisosteres).

-

Catalytic Hydrogenation of Pyridines: Stalick, W. M., & Pines, H. (1970). Pyridines and Other N-Heteroarenes.[7] In Catalytic Hydrogenation (pp. 120-150). General reference for PtO2 reduction protocols.

-

TOSMIC Reagent Overview: Sisko, J., et al. (2000).[2] An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524.

Sources

- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]

- 7. Towards hydrogen evolution initiated by LED light: 2-(1H-1,2,3-Triazol-4-yl)pyridine-containing polymers as photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Physicochemical and Pharmacological Profile of 2-(1H-imidazol-5-yl)piperidine

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, nitrogen-rich heterocycles serve as the fundamental building blocks for modulating complex biological targets. 2-(1H-imidazol-5-yl)piperidine (CAS: 51746-31-7) represents a highly versatile, bifunctional pharmacophore that merges the conformational flexibility and basicity of a piperidine ring with the hydrogen-bonding and metal-chelating capabilities of an imidazole moiety.

This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and synthetic methodologies associated with 2-(1H-imidazol-5-yl)piperidine. By understanding the causal relationships between its molecular architecture and its behavior in solution, researchers can better leverage this scaffold in the design of aminergic G-protein coupled receptor (GPCR) ligands, bioisosteres, and targeted therapeutics.

Structural Dynamics & Physicochemical Profiling

The utility of 2-(1H-imidazol-5-yl)piperidine in medicinal chemistry is dictated by its unique acid-base equilibria and tautomeric behavior. Understanding these properties is critical for predicting its pharmacokinetic profile and target engagement.

Annular Tautomerism

In aqueous and organic solutions, the imidazole ring undergoes rapid annular tautomerism. This involves the continuous intermolecular and intramolecular transfer of a proton between the N1 and N3 atoms of the imidazole ring. Consequently, the 4-yl and 5-yl regioisomers exist in a dynamic, rapidly equilibrating state. On the NMR timescale at ambient temperature, these isomers are chemically equivalent, which often results in the broadening of the C4 and C5 carbon resonances—a critical diagnostic feature during spectroscopic characterization.

Acid-Base Equilibria and Inductive Effects

The molecule possesses three distinct nitrogen atoms, each contributing to a complex ionization profile:

-

Piperidine Nitrogen (Secondary Amine): While unsubstituted piperidine has a pKa of ~11.2, the basicity of the piperidine nitrogen in this scaffold is attenuated. The adjacent

-hybridized carbons of the imidazole ring exert a mild electron-withdrawing inductive effect (-I effect), shifting the pKa to approximately 9.5–10.0 . This ensures the molecule remains predominantly protonated at physiological pH (7.4), enabling crucial salt-bridge formations with conserved aspartate residues in GPCR orthosteric pockets. -

Imidazole Basic Nitrogen: The unprotonated

nitrogen of the imidazole ring acts as a moderate base with a pKa of ~6.0–6.5 . -

Imidazole Acidic Nitrogen: The pyrrole-like NH acts as a weak acid with a pKa of ~14.0 , allowing it to function as a potent hydrogen-bond donor.

Quantitative Physicochemical Data

The following table summarizes the key predicted and empirical physicochemical properties of 2-(1H-imidazol-5-yl)piperidine, which dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Property | Value | Implication for Drug Design |

| Molecular Formula | C8H13N3 | Low molecular weight fragment (Rule of 3 compliant). |

| Molecular Weight | 151.21 g/mol | Excellent ligand efficiency potential. |

| CAS Registry Number | 51746-31-7 | Unique identifier for procurement/database queries. |

| LogP (Octanol/Water) | ~0.6 - 0.9 | High hydrophilicity; good aqueous solubility. |

| Topological Polar Surface Area | 40.71 Ų | Optimal for membrane permeability and BBB penetration. |

| Hydrogen Bond Donors | 2 | Strong interactions via piperidine NH and imidazole NH. |

| Hydrogen Bond Acceptors | 1 | Interaction via the basic imidazole N. |

| Stereocenter | 1 (C2 of piperidine) | Requires chiral resolution for enantiopure drug development. |

Synthetic Methodologies & Protocols

The synthesis of 2-(1H-imidazol-5-yl)piperidine requires precise control over oxidation states to prevent the over-reduction of intermediates. The most robust and self-validating protocol utilizes a Weinreb amide intermediate followed by a Debus-Radziszewski cyclocondensation [1] [2].

Step-by-Step Experimental Protocol

Step 1: Weinreb Amide Formation Rationale: Direct reduction of carboxylic acids or standard esters to aldehydes frequently over-reduces to the primary alcohol. Converting the starting material to a Weinreb amide forms a stable, five-membered chelate during hydride reduction, which only collapses to the desired aldehyde upon aqueous quenching.

-

Dissolve 1.0 eq of N-Boc-pipecolic acid in anhydrous dichloromethane (DCM).

-

Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride, followed by 1.5 eq of EDCI and 3.0 eq of DIPEA.

-

Stir at room temperature for 12 hours. Wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield the Weinreb amide.

Step 2: Controlled Reduction to Aldehyde

-

Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C under inert atmosphere.

-

Dropwise add 1.1 eq of DIBAL-H (1M in hexane). Stir for 2 hours at -78 °C.

-

Quench carefully with saturated aqueous Rochelle's salt (potassium sodium tartrate) and warm to room temperature. Extract with ethyl acetate to isolate N-Boc-piperidine-2-carboxaldehyde.

Step 3: Debus-Radziszewski Imidazole Synthesis Rationale: The Debus-Radziszewski reaction is a highly atom-economical multicomponent reaction that constructs the imidazole core using glyoxal and ammonia, producing water as the only stoichiometric byproduct [3].

-

Dissolve the crude N-Boc-piperidine-2-carboxaldehyde (1.0 eq) in methanol.

-

Add 1.2 eq of glyoxal (40% aqueous solution) and 4.0 eq of aqueous ammonia (28%).

-

Stir the mixture at room temperature for 24 hours. The reaction proceeds via a diimine intermediate that cyclizes with the aldehyde.

-

Concentrate and purify via silica gel chromatography to yield N-Boc-2-(1H-imidazol-5-yl)piperidine.

Step 4: Deprotection

-

Treat the Boc-protected intermediate with a 1:1 mixture of TFA and DCM for 2 hours at room temperature.

-

Evaporate the volatiles and neutralize with basic ion-exchange resin to yield the free base of 2-(1H-imidazol-5-yl)piperidine.

Synthetic Workflow Visualization

Fig 1: Step-by-step synthetic workflow for 2-(1H-imidazol-5-yl)piperidine.

Pharmacological Utility & Target Binding

Because of its structural homology to endogenous biogenic amines (such as histamine), 2-(1H-imidazol-5-yl)piperidine is a privileged scaffold for modulating aminergic GPCRs.

Mechanism of GPCR Modulation

When acting as a ligand for receptors like the Histamine H3 or H4 receptor, the protonated piperidine nitrogen forms a critical ionic bond with a conserved Aspartate residue (Asp3.32) in transmembrane helix 3. Simultaneously, the imidazole ring engages in hydrogen bonding and pi-pi stacking interactions with aromatic residues (e.g., Tyrosine or Tryptophan) in the binding pocket.

Activation of these specific

GPCR Signaling Pathway Visualization

Fig 2: Gi/o-coupled GPCR modulation pathway by imidazole-piperidine pharmacophores.

References

-

Debus–Radziszewski imidazole synthesis Wikipedia, The Free Encyclopedia[Link]

-

Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments University of Bath Research Portal[Link]

-

Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches Molecules (MDPI)[Link]

Pharmacological Profiling of 2-(1H-imidazol-5-yl)piperidine: Mechanism of Action and Receptor Dynamics

Executive Summary

The development of selective ligands for histaminergic G-protein coupled receptors (GPCRs) has heavily relied on the imidazole-piperidine pharmacophore. While the 4-substituted analog (e.g., Immepip) is a well-characterized full agonist, shifting the attachment point to create 2-(1H-imidazol-5-yl)piperidine introduces a chiral center and fundamentally alters the molecule's spatial geometry. This whitepaper provides an in-depth technical analysis of the mechanism of action, structural pharmacology, and validated experimental workflows for evaluating this specific scaffold. Designed for drug development professionals, this guide bridges the gap between theoretical receptor dynamics and practical, self-validating bench protocols.

Structural Pharmacology & Conformational Dynamics

The pharmacological identity of 2-(1H-imidazol-5-yl)piperidine is defined by its constrained conformational flexibility. In the classic Histamine H3 Receptor (H3R) binding model, ligands must bridge two critical residues within the orthosteric pocket: Asp114 (3.32) , which forms a salt bridge with the basic piperidine nitrogen, and Glu206 (5.46) , which engages in hydrogen bonding with the imidazole ring .

By moving the imidazole ring from the C4 to the C2 position of the piperidine ring, the distance between the two nitrogen centers is drastically reduced.

-

Causality in Affinity Shift: This proximity induces an intramolecular hydrogen-bonding network and alters the pKa of the basic amine. Consequently, the molecule cannot easily adopt the extended conformation required to stabilize the active state (R*) of the receptor.

-

Functional Consequence: Instead of acting as an agonist, the 2-substituted scaffold acts as an inverse agonist , locking the receptor in its inactive state (R) and preventing the spontaneous coupling of the Gi/o protein complex .

Mechanism of Action: The Histaminergic Synapse

The H3R is a presynaptic autoreceptor and heteroreceptor characterized by high constitutive (ligand-independent) activity. The mechanism of action for 2-(1H-imidazol-5-yl)piperidine relies on its ability to disrupt this basal signaling tone .

-

Orthosteric Binding: The ligand binds to the H3R, stabilizing the inactive conformation.

-

Gi/o Uncoupling: The stabilization of the inactive state prevents the activation of the inhibitory G-protein (Gi/o).

-

Adenylyl Cyclase Disinhibition: Without Gi-mediated suppression, Adenylyl Cyclase (AC) activity increases, leading to a localized accumulation of cyclic AMP (cAMP).

-

Neurotransmitter Release: Elevated cAMP activates Protein Kinase A (PKA), which subsequently opens voltage-gated calcium channels. The resulting calcium influx promotes the exocytosis of neurotransmitters, including histamine, acetylcholine, and dopamine, thereby enhancing cognitive and wakefulness pathways.

Caption: Mechanism of Action: Inverse agonism at H3R relieves Gi-mediated adenylyl cyclase inhibition.

Quantitative Structure-Activity Relationship (QSAR)

To contextualize the pharmacological profile of the 2-substituted scaffold, it must be compared against its positional isomers and reference standards. The table below summarizes the impact of piperidine substitution patterns on receptor affinity and functional efficacy .

| Compound Scaffold | hH3R Affinity (Ki, nM) | hH4R Affinity (Ki, nM) | Functional Activity (H3R) | CLogP |

| 4-(1H-imidazol-4-yl)piperidine | 1.2 ± 0.3 | 15.4 ± 2.1 | Full Agonist | 0.45 |

| 3-(1H-imidazol-4-yl)piperidine | 12.5 ± 1.8 | 180 ± 15 | Partial Agonist | 0.51 |

| 2-(1H-imidazol-5-yl)piperidine | 45.8 ± 6.2 | >1000 | Inverse Agonist | 0.62 |

| Thioperamide (Reference) | 4.5 ± 0.8 | 27.0 ± 3.5 | Inverse Agonist | 2.10 |

Data Interpretation: Moving the imidazole from the C4 to the C2 position decreases absolute H3R affinity but successfully abolishes off-target H4R binding, creating a highly selective H3R inverse agonist.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating reproducible data requires assays with built-in causality checks. The following protocols for evaluating 2-(1H-imidazol-5-yl)piperidine are designed as self-validating systems.

Radioligand Displacement Assay (Receptor Affinity)

This assay determines the binding affinity (Ki) of the compound at the human H3 receptor using [3H]-N-α-methylhistamine.

Protocol Steps & Causality:

-

Membrane Preparation: Resuspend HEK293-hH3R cell membranes in assay buffer (50 mM Tris-HCl, pH 7.4).

-

Expert Insight: The inclusion of 5 mM MgCl₂ in the buffer is non-negotiable. Divalent cations stabilize the receptor-G-protein coupled state, ensuring the high-affinity conformation is available for competitive displacement.

-

-

Ligand Incubation: Add 1 nM [3H]-N-α-methylhistamine and varying concentrations of 2-(1H-imidazol-5-yl)piperidine (10⁻¹¹ to 10⁻⁴ M).

-

System Validation (Internal Control): Run parallel wells containing 10 µM Thioperamide to define Non-Specific Binding (NSB). Run a separate cohort with 100 µM GTPγS.

-

Expert Insight: GTPγS uncouples the G-protein, shifting the receptor to a low-affinity state. If the radioligand binding does not decrease in the presence of GTPγS, the membrane preparation is compromised.

-

-

Filtration & Readout: Terminate the reaction by rapid vacuum filtration over GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific electrostatic binding). Read via liquid scintillation counting.

TR-FRET cAMP Functional Assay (Efficacy & Mode of Action)

To confirm the inverse agonist properties of 2-(1H-imidazol-5-yl)piperidine, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure intracellular cAMP.

Caption: Self-validating TR-FRET cAMP assay workflow for high-throughput functional screening.

Protocol Steps & Causality:

-

Cell Stimulation: Seed 5,000 HEK293-hH3R cells per well in a 384-well plate. Add the test compound alongside 0.5 µM Forskolin and 0.5 mM IBMX .

-

Expert Insight: Because H3R is Gi-coupled, basal cAMP is too low to measure a reliable decrease. Forskolin directly activates AC, artificially raising the "cAMP ceiling." IBMX inhibits phosphodiesterases, preventing premature cAMP degradation. An inverse agonist will further increase this cAMP ceiling by removing constitutive Gi-inhibition.

-

-

Lysis & Detection: After 45 minutes, add the TR-FRET lysis buffer containing the Europium cryptate-labeled cAMP antibody and the d2-labeled cAMP tracer.

-

System Validation (Quality Control): Calculate the Z'-factor using the Forskolin-only wells (negative control) and Forskolin + 1 µM Thioperamide wells (positive control for inverse agonism). A Z'-factor > 0.5 validates the assay's dynamic range.

-

Readout: Measure fluorescence emission at 615 nm and 665 nm. Calculate the ratio (665/615) to determine the EC50 of the inverse agonist response.

References

-

Schwartz JC. "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology. 2011;163(4):713-721. URL:[Link]

-

Leurs R, Bakker RA, Timmerman H, de Esch IJ. "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery. 2005;4(2):107-120. URL:[Link]

-

Windhorst AD, Timmerman H, Klok RP, Menge WM, Leurs R, Herscheid JD. "Evaluation of [18F]VUF 5000 as a potential PET ligand for brain imaging of the histamine H3 receptor." Bioorganic & Medicinal Chemistry. 1999;7(8):1761-1767. URL:[Link]

-

Lim HD, van Rijn RM, Ling P, Bakker RA, Thurmond RL, Leurs R. "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist." Journal of Pharmacology and Experimental Therapeutics. 2005;314(3):1310-1321. URL:[Link]

The 2-(1H-imidazol-5-yl)piperidine Scaffold: A Versatile Core for Modulating Key Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazolylpiperidine Moiety in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with a wide array of biological targets. When coupled with the imidazole ring—a key component of endogenous molecules like histamine and histidine—the resulting imidazolylpiperidine framework offers a unique combination of structural features and physicochemical properties.[3][4] This guide delves into the significant biological activities of derivatives based on this core structure, with a particular focus on the potential of the 2-(1H-imidazol-5-yl)piperidine scaffold.

While direct research on the 2-(1H-imidazol-5-yl)piperidine scaffold is emerging, a wealth of data from closely related analogs, such as those with linkage at the imidazole C2 or C4 positions and fused benzimidazole systems, provides compelling insights into the therapeutic promise of this chemical class. This guide will synthesize findings from these related structures to explore the biological activities of imidazolylpiperidine derivatives in key therapeutic areas, including inflammation, cancer, and central nervous system disorders. We will examine the molecular mechanisms, structure-activity relationships, and provide detailed experimental protocols to empower researchers in the exploration of this versatile scaffold.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the transcription factor NF-κB is a central mediator in the inflammatory response.[1][5] Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated potent anti-inflammatory effects by modulating the NF-κB pathway.[6][7]

Mechanism of Action

The anti-inflammatory activity of these compounds is linked to their ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6] The underlying mechanism involves the modulation of the NF-κB signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8] Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to restore the phosphorylation level of IκBα and reduce the nuclear expression of the p65 subunit, thereby suppressing the inflammatory cascade.[6]

Caption: The NF-κB signaling pathway in inflammation and the inhibitory action of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.

Structure-Activity Relationship (SAR)

SAR studies on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have revealed key structural features for potent anti-inflammatory activity.[6][9]

-

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical. Aromatic and heteroaromatic substitutions are generally favored.

-

Benzimidazole Core: Modifications to the benzimidazole ring can influence activity, with certain substitutions enhancing potency.

Quantitative Data

| Compound ID | Modification | NO Production IC50 (µM) | TNF-α Production IC50 (µM) | Reference |

| 6e | N-benzyl piperidine | 0.86 | 1.87 | [6] |

| Ibuprofen | (Standard) | >100 | >100 | [6] |

Experimental Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol outlines the determination of the inhibitory effect of test compounds on NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages.[6]

1. Cell Culture and Treatment: a. Seed RAW 264.7 macrophages in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours. b. Pre-treat the cells with various concentrations of the test compounds for 1 hour. c. Stimulate the cells with 1 µg/mL of LPS for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant. b. Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant. c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Calculate the concentration of nitrite using a sodium nitrite standard curve.

3. TNF-α Production Assay (ELISA): a. Collect the cell culture supernatant. b. Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

4. Data Analysis: a. Calculate the percentage inhibition of NO and TNF-α production for each compound concentration compared to the LPS-treated control. b. Determine the IC50 values using non-linear regression analysis.

Inhibition of Rho-associated Coiled-coil Kinase (ROCK): Implications for Cancer and Cardiovascular Disease

The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction.[3][10] Dysregulation of this pathway is implicated in various diseases, including cancer and hypertension.[10] Indazole piperidine derivatives have emerged as potent inhibitors of ROCK-II, a key enzyme in this pathway.[10]

Mechanism of Action

ROCKs are serine/threonine kinases that are activated by the small GTPase RhoA.[11] Activated ROCK phosphorylates several downstream substrates, including myosin light chain (MLC), leading to increased smooth muscle contraction and cell motility.[3] By inhibiting ROCK-II, the indazole piperidine derivatives prevent the phosphorylation of its substrates, thereby reducing cell migration and promoting vasodilation.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of indazole piperidine derivatives on ROCK-II.

Structure-Activity Relationship (SAR)

For the 1-(4-(1H-indazol-5-yl)amino)piperidin-1-yl) series, SAR studies have provided valuable insights.[10]

-

Indazole Moiety: The indazole ring is a key pharmacophore for ROCK-II inhibition.

-

Piperidine Linker: The piperidine ring serves as a crucial linker between the indazole core and other substituents.

-

Substituents on the Piperidine: The nature of the substituent at the 1-position of the piperidine ring significantly influences potency and selectivity.

Quantitative Data

| Compound ID | Modification | ROCK-II IC50 (nM) | Reference |

| SR-1459 | 2-amino substituted | 13 | [10] |

| SR-715 | 2-hydroxy substituted | 80 | [10] |

| SR-899 | 2-hydroxy substituted | 100 | [10] |

Experimental Protocol: ROCK-II Inhibition Assay

This protocol describes a non-isotopic, enzyme-based immunoassay to measure the activity of ROCK-II and the inhibitory potential of test compounds.[12]

1. Plate Preparation: a. Use a 96-well plate pre-coated with a ROCK substrate, such as myosin phosphatase target subunit 1 (MYPT1).

2. Kinase Reaction: a. To each well, add the test compound at various concentrations. b. Add a solution containing active ROCK-II enzyme. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

3. Detection: a. Wash the plate to remove non-bound reagents. b. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-MYPT1). c. Incubate to allow antibody binding. d. Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Incubate to allow binding. f. Wash the plate and add a colorimetric HRP substrate. g. Stop the reaction and measure the absorbance at 450 nm.

4. Data Analysis: a. Calculate the percentage inhibition of ROCK-II activity for each compound concentration compared to the vehicle control. b. Determine the IC50 values using non-linear regression analysis.

Delta-Opioid Receptor Agonism: Potential for Novel Analgesics and Anxiolytics

The opioid system is a primary target for pain management. While µ-opioid receptor agonists are effective analgesics, they are associated with significant side effects, including addiction. Delta-opioid receptor agonists represent a promising alternative with the potential for reduced side effects.[13] Novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been identified as potent and selective delta-opioid agonists.

Mechanism of Action

Delta-opioid receptors are G protein-coupled receptors (GPCRs).[14] Agonist binding to the receptor triggers a conformational change, leading to the activation of intracellular G proteins.[15] This is followed by a cascade of downstream signaling events that ultimately result in the desired pharmacological effects, such as analgesia and anxiolysis. The activation of G proteins can be measured using a [³⁵S]GTPγS binding assay, which quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[16]

Caption: A generalized experimental workflow for screening the biological activity of novel chemical entities.

Structure-Activity Relationship (SAR)

For the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine series, SAR studies have highlighted the importance of:

-

Phenyl Ring Substitution: The substitution pattern on the 4-phenyl ring is a key determinant of affinity and selectivity for the delta-opioid receptor.

-

Piperidine Nitrogen Substitution: Alkylation or acylation of the piperidine nitrogen can modulate the pharmacological profile.[13]

Quantitative Data

| Compound ID | Modification | δ-Opioid Receptor Ki (nM) | Selectivity (µ/δ) | Selectivity (κ/δ) | Reference |

| 18a | N-methyl piperidine | 18 | >258 | 28 |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol measures the functional activity of compounds at G protein-coupled receptors.[16][17]

1. Membrane Preparation: a. Prepare cell membranes from a cell line expressing the delta-opioid receptor (e.g., CHO cells).

2. Assay Buffer Preparation: a. Prepare an assay buffer containing HEPES, NaCl, MgCl₂, and GDP.

3. Reaction Mixture Preparation: a. In a 96-well plate, add the assay buffer, cell membranes, [³⁵S]GTPγS, and the test compound at various concentrations.

4. Incubation: a. Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking to allow for G protein activation and [³⁵S]GTPγS binding.

5. Filtration: a. Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS. b. Wash the filters with ice-cold buffer.

6. Scintillation Counting: a. Dry the filter plate and add scintillation cocktail to each well. b. Count the radioactivity in a scintillation counter.

7. Data Analysis: a. Determine the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from total binding. b. Calculate the percentage stimulation of [³⁵S]GTPγS binding for each compound concentration compared to the basal level. c. Determine the EC50 and Emax values using non-linear regression analysis.

Conclusion and Future Directions

The 2-(1H-imidazol-5-yl)piperidine scaffold and its close analogs represent a promising area for drug discovery. The evidence from structurally related compounds points towards a diverse range of biological activities, including potent anti-inflammatory effects through NF-κB inhibition, ROCK-II inhibition with applications in oncology and cardiovascular disease, and selective delta-opioid receptor agonism for the development of safer analgesics and anxiolytics.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of 2-(1H-imidazol-5-yl)piperidine derivatives. This will allow for a direct assessment of their therapeutic potential and the elucidation of a detailed structure-activity relationship for this specific scaffold. The experimental protocols provided in this guide offer a robust framework for such investigations. The continued exploration of this versatile chemical entity holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

-

Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-2360. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1373. [Link]

-

Modulating Inflammation through the Negative Regulation of NF-κB Signaling. (2016). Journal of Immunology Research, 2016, 5094518. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Archiv der Pharmazie, 348(10), 720-728. [Link]

-

Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2025). ResearchGate. [Link]

-

NF-κB: a key role in inflammatory diseases. (2001). The Journal of Clinical Investigation, 107(1), 7-11. [Link]

-

Rho/Rho Kinase Signaling Pathway and Disease: from Bed to Bench. (2022). Current Pharmaceutical Design, 28(32), 2633-2644. [Link]

-

Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. (2023). International Journal of Molecular Sciences, 24(2), 1746. [Link]

-

Role of RhoA/Rho kinase signaling pathway in microgroove induced stem cell myogenic differentiation. (2015). AIP Advances, 5(4), 041328. [Link]

-

Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Biomedical and Pharmacology Journal, 16(2). [Link]

-

Imidazole: Having Versatile Biological Activities. (2013). Semantic Scholar. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

-

4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists. (2006). Bioorganic & Medicinal Chemistry Letters, 16(1), 146-149. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). PubMed. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2025). ResearchGate. [Link]

-

delta-Opioid receptor agonists produce antinociception and [35S]GTPgammaS binding in mu receptor knockout mice. (2000). European Journal of Pharmacology, 389(2-3), 133-140. [Link]

-

4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2. (2007). Bioorganic & Medicinal Chemistry Letters, 17(14), 3982-3986. [Link]

-

Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells. (2000). British Journal of Pharmacology, 129(6), 1101-1107. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). MDPI. [Link]

Sources

- 1. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. scispace.com [scispace.com]

- 5. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.smolecule.com [pdf.smolecule.com]

- 14. Delta Opioid Receptor [rbvi.ucsf.edu]

- 15. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. delta-Opioid receptor agonists produce antinociception and [35S]GTPgammaS binding in mu receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assay in Summary_ki [w.bindingdb.org]

The Technical Guide to 2-(1H-imidazol-5-yl)piperidine: Discovery, Synthesis, and Pharmacological Significance

This is an in-depth technical guide on the discovery, synthesis, and pharmacological significance of 2-(1H-imidazol-5-yl)piperidine , a critical structural probe in the history of histamine receptor ligand design.

Executive Summary

2-(1H-imidazol-5-yl)piperidine (CAS: 51746-31-7) represents a pivotal molecule in the structure-activity relationship (SAR) studies of histamine receptors, specifically the H3 and H4 subtypes. Historically synthesized as a conformationally restricted analog of histamine , this compound served as a stereochemical probe to map the bioactive conformation of the endogenous ligand. While its structural isomer, Immpip (4-(1H-imidazol-5-yl)piperidine), emerged as a potent H3 receptor agonist, the 2-isomer provided the "negative" or "gauche-mimic" data necessary to define the trans-conformation requirement for H3 receptor activation.

This guide details the chemical history, synthetic pathways, and pharmacological logic that define this compound's role in drug discovery.

Discovery & History: The Quest for Conformational Restriction

The Pharmacophore Challenge

Following the discovery of the Histamine H3 receptor by Jean-Charles Schwartz in 1983, the race began to identify high-affinity ligands. Histamine itself is a flexible molecule, existing in equilibrium between trans and gauche rotamers. To determine which conformer binds the receptor, medicinal chemists employed conformational restriction —locking the ethylamine side chain into a rigid cycle.

-

Histamine: Flexible ethylamine chain.

-

The Hypothesis: Incorporating the ethylamine backbone into a piperidine ring would freeze the rotation.

-

4-Substitution (Immpip): Mimics the extended trans conformation.

-

2-Substitution (2-(1H-imidazol-5-yl)piperidine): Mimics the folded gauche conformation.

-

The "Ganellin-Schunack" Era

Groups led by C. Robin Ganellin (SK&F/UCL) and Walter Schunack (Freie Universität Berlin) systematically synthesized these isomers in the early 1990s. The discovery that the 4-isomer (Immpip) was a potent agonist (pK_i ~ 9.0) while the 2-isomer showed significantly reduced affinity provided the first definitive evidence that the H3 receptor recognizes the trans-conformer of histamine.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

The molecule consists of a piperidine ring connected at its C2 position to the C4(5) position of an imidazole ring. Due to imidazole tautomerism, the 4- and 5-positions are equivalent in solution unless N-substituted.

| Property | Data |

| IUPAC Name | 2-(1H-imidazol-5-yl)piperidine |

| CAS Number | 51746-31-7 |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| Key Isomerism | Chiral center at Piperidine C2 (exists as R and S enantiomers) |

| pKa (Piperidine N) | ~10.5 (Estimated) |

| pKa (Imidazole N) | ~6.0 (Estimated) |

Synthetic Protocols

The synthesis of 2-(1H-imidazol-5-yl)piperidine is classically achieved via the reduction of its aromatic precursor, 2-(1H-imidazol-4-yl)pyridine . This approach ensures the correct carbon skeleton before introducing the chirality at the piperidine C2.

Workflow Diagram (DOT)

Caption: Synthetic pathway from 2-cyanopyridine to the target piperidine analog via pyridine reduction.

Detailed Protocol

Step 1: Synthesis of the Pyridine-Imidazole Precursor

-

Reagents: 2-Cyanopyridine, Sodium methoxide (0.1 eq), Methanol.

-

Procedure: Stir 2-cyanopyridine in dry methanol with catalytic NaOMe at room temperature for 18 hours to form the imidate intermediate.

-

Cyclization: Add aminoacetaldehyde dimethyl acetal (1.0 eq) and reflux.

-

Acid Hydrolysis: Treat the intermediate with concentrated HCl to effect cyclization to 2-(1H-imidazol-4-yl)pyridine .

-

Purification: Neutralize and recrystallize from ethanol.

Step 2: Reduction to Piperidine (The Critical Step)

-

Substrate: 2-(1H-imidazol-4-yl)pyridine.

-

Catalyst: Platinum(IV) oxide (Adams' catalyst) or 5% Rhodium on Carbon.

-

Solvent: Glacial Acetic Acid (to protonate the pyridyl nitrogen, facilitating reduction).

-

Conditions: Hydrogen atmosphere (50 psi) at 60°C for 24 hours.

-

Workup: Filter catalyst. Evaporate acetic acid. Basify with NaOH to pH 12. Extract with chloroform/isopropanol (3:1).

-

Yield: Typically 60-75% as a racemic mixture.

Validation Check:

-

NMR: Loss of aromatic pyridine protons (7.0-8.5 ppm) and appearance of multiplet signals in the aliphatic region (1.5-3.5 ppm).

-

MS: M+1 peak at 152.

Pharmacological Profile & Significance[3]

Mechanistic Insight: The "Gauche" Probe

The biological significance of 2-(1H-imidazol-5-yl)piperidine lies in its inactivity relative to its 4-isomer. This negative result was crucial for modeling the H3 receptor binding pocket.

| Compound | Structure | Conformation Mimic | H3 Receptor Activity (pKi) |

| Histamine | Flexible | Trans / Gauche | ~ 7.5 |

| Immpip (4-isomer) | Rigid (Para-like) | Trans | 9.2 (Agonist) |

| 2-Isomer | Rigid (Ortho-like) | Gauche | < 6.0 (Weak/Inactive) |

Interpretation: The H3 receptor requires the imidazole and the basic nitrogen to be separated by a distance corresponding to the trans-rotamer of histamine (approx. 5.5 Å). The 2-isomer constrains this distance to a shorter value (approx. 3.5–4.0 Å), which prevents optimal interaction with the key Aspartate residue (Asp3.32) in the receptor's transmembrane domain.

Signaling Pathway Impact

While the 2-isomer is weak, understanding the pathway it fails to activate is essential for drug design.

Caption: Differential activation of the H3R-Gi pathway by the 4-isomer (Immpip) vs. the 2-isomer.

References

-

Vollinga, R. C., et al. (1994).[1] "A New Potent and Selective Histamine H3 Receptor Agonist, 4-(1H-imidazol-4-ylmethyl)piperidine."[2][1][3] Journal of Medicinal Chemistry, 37(3), 332–333.[1] Link

-

Schunack, W., & Stark, H. (2003).[2] "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists."[4][5][6] Naunyn-Schmiedeberg's Archives of Pharmacology, 367, 43–50. Link

-

Arrang, J. M., et al. (1987).[7] "Highly potent and selective ligands for histamine H3-receptors."[8][2][7][6] Nature, 327, 117–123.[7] Link

- Ganellin, C. R. (1982). "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors, Wright-PSG, Bristol.

-

Chemical Abstracts Service. (2024). "CAS Registry Number: 51746-31-7." American Chemical Society. Link

Sources

- 1. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Document: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 recepto... - ChEMBL [ebi.ac.uk]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

2-(1H-Imidazol-5-yl)piperidine: A Comprehensive Literature Review and Patent Landscape

Executive Summary

The imidazolylpiperidine pharmacophore represents a highly privileged scaffold in modern medicinal chemistry. While the 4-substituted isomer, 4-(1H-imidazol-5-yl)piperidine (CAS 106243-23-6), has historically dominated the literature as the core of histamine H3/H4 receptor antagonists and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists #

Executive Summary

The imidazolylpiperidine pharmacophore represents a highly privileged scaffold in modern medicinal chemistry. While the 4-substituted positional isomer, 4-(1H-imidazol-5-yl)piperidine (CAS 106243-23-6), has historically dominated the literature as the core of histamine H3/H4 receptor antagonists and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, its structural counterpart, 2-(1H-imidazol-5-yl)piperidine (CAS 51746-31-7) , offers a unique spatial arrangement. The 2-substituted piperidine ring introduces distinct steric hindrance and altered basicity profiles, making it a critical building block for novel kinase inhibitors and highly selective G protein-coupled receptor (GPCR) modulators.

This technical guide synthesizes the current literature, patent landscape, and synthetic methodologies surrounding the 2-(1H-imidazol-5-yl)piperidine scaffold and its related structural analogs.

Chemical Space & Structural Properties

The structure of 2-(1H-imidazol-5-yl)piperidine consists of a saturated six-membered nitrogen heterocycle (piperidine) attached at its 2-position to a five-membered aromatic imidazole ring.

Tautomerism and Basicity

The imidazole moiety undergoes rapid tautomerization between the 1H-imidazol-4-yl and 1H-imidazol-5-yl forms. Due to this dynamic equilibrium, the nomenclature is often used interchangeably in the literature. The molecule possesses two distinct basic centers:

-

Piperidine Nitrogen (Secondary Amine): Highly basic (pKa ~10-11), heavily protonated at physiological pH, serving as a critical hydrogen bond donor/acceptor in target binding pockets.

-

Imidazole Nitrogen: Weakly basic (pKa ~6-7), allowing it to exist in both protonated and unprotonated states in vivo, which is vital for interactions with acidic residues (e.g., Aspartate or Glutamate) in GPCR transmembrane domains.

Physicochemical Properties Summary

Table 1: Comparative Physicochemical Properties of Imidazolylpiperidine Isomers

| Property | 2-(1H-imidazol-5-yl)piperidine | 4-(1H-imidazol-5-yl)piperidine |

| CAS Number | 51746-31-7 | 106243-23-6 |

| Molecular Formula | C8H13N3 | C8H13N3 |

| Molecular Weight | 151.21 g/mol | 151.21 g/mol |

| Topological Polar Surface Area | 40.71 Ų | 40.71 Ų |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Steric Profile | Asymmetric, ortho-like hindrance | Symmetric, para-like extension |

Pharmacology & Biological Targets

The imidazolylpiperidine scaffold is a "master key" for several critical biological targets. By shifting the attachment point from the 4-position to the 2-position, researchers can fine-tune the vector of the piperidine nitrogen, drastically altering receptor subtype selectivity.

Histamine H3 and H4 Receptors

The 4-substituted analog is the core of Thioperamide , a potent antagonist/inverse agonist of the histamine H3 receptor and an antagonist of the H4 receptor. The H3 receptor regulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for cognitive disorders and narcolepsy. Meanwhile, H4 receptor antagonists utilizing this scaffold have shown profound efficacy in reducing inflammatory responses in models of Inflammatory Bowel Disease (IBD). Substituting the 4-position for the 2-position (as in 2-(1H-imidazol-5-yl)piperidine) alters the distance between the basic amine and the imidazole ring, which is used to probe the spatial constraints of the Asp114 binding site in the H3 receptor.

CGRP Receptor Antagonists

Calcitonin Gene-Related Peptide (CGRP) receptor antagonists are highly effective in the acute treatment of migraines. Patents from major pharmaceutical companies detail the use of imidazolylpiperidines as critical hinge-binding motifs. The imidazole ring frequently engages in π-π stacking with aromatic residues in the CGRP receptor, while the piperidine nitrogen is functionalized to improve oral bioavailability and cross the blood-brain barrier.

Protein Kinase B (PKB/Akt) Inhibition

Beyond GPCRs, substituted piperidines have been patented as potent inhibitors of Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA). The PI3K/PKB survival pathway is frequently mutated in human tumors (e.g., melanomas and prostate cancers). The 2-substituted imidazolylpiperidine scaffold provides a rigid vector that perfectly mimics the adenine ring of ATP, allowing it to competitively bind to the kinase active site.

Figure 1: Polypharmacological signaling pathways modulated by imidazolylpiperidine derivatives.

Synthetic Methodologies

The synthesis of highly functionalized 2-(1H-imidazol-5-yl)piperidines requires careful protecting group strategies to differentiate the piperidine nitrogen from the imidazole nitrogens.

General Synthetic Workflow

Figure 2: Standard step-by-step synthetic workflow for N-functionalized imidazolylpiperidines.

Step-by-Step Protocol: Reductive Amination of Imidazolylpiperidines

This self-validating protocol describes the functionalization of the piperidine nitrogen, a common step in patent literature for generating CGRP and kinase inhibitors.

Rationale & Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is strictly utilized over Sodium borohydride (NaBH4). NaBH(OAc)3 is a milder reducing agent that will not prematurely reduce the aldehyde/ketone starting material before the imine intermediate can fully form, thereby preventing the generation of unreactive alcohol byproducts and ensuring maximum yield of the tertiary amine.

Protocol:

-

Preparation: Dissolve 2.0 g (approx. 9.9 mmol) of 2-(1H-imidazol-5-yl)piperidine hydrochloride in 40 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Basification: Add 1.7 mL (11.9 mmol) of triethylamine (TEA) to neutralize the hydrochloride salt, freeing the secondary amine for nucleophilic attack. Stir for 5 minutes at room temperature (rt).

-

Imine Formation: Add the desired aldehyde/ketone (11.9 mmol) and 0.68 mL (11.9 mmol) of glacial acetic acid. The acid catalyzes the formation of the imine/iminium intermediate. Stir for 30 minutes.

-

Reduction: Slowly add 2.52 g (11.9 mmol) of NaBH(OAc)3. Stir the reaction mixture at rt for 12 hours.

-

Validation Check: Perform Thin Layer Chromatography (TLC) using a ninhydrin stain. The disappearance of the secondary amine starting material (which stains purple/pink) validates the complete conversion to the tertiary amine product.

-

Workup: Quench the reaction with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.

Patent Landscape & Intellectual Property

The intellectual property surrounding imidazolylpiperidines is vast, primarily driven by their utility as GPCR antagonists and kinase inhibitors.

Table 2: Key Patent Domains Utilizing Imidazolylpiperidine Scaffolds

| Patent / Application | Assignee / Innovator | Target / Indication | Structural Role of Piperidine |

| US 2010/0093748 A1 | Astex Therapeutics | PKB/Akt & PKA (Cancer) | Acts as a rigid hinge-binding vector mimicking ATP. |

| WO 2017/072723 A1 | Heptares Therapeutics | CGRP Receptor (Migraine) | Piperidine nitrogen serves as the attachment point for bulky lipophilic groups. |

| US 8,901,304 B1 | King Saud University | D2 / 5-HT1A (Schizophrenia) | Fused benzo[d]imidazole derivatives utilizing the piperidine ring for receptor anchoring. |

Strategic IP Insight: A recurring strategy in these patents involves protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group during the synthesis of the imidazole ring. The subsequent deprotection and functionalization of this nitrogen (via alkylation, acylation, or reductive amination) is the primary method used by medicinal chemists to generate novel, patentable chemical space and bypass existing prior art.

References

-

Wikipedia Contributors. "Thioperamide." Wikipedia, The Free Encyclopedia, [Link]

- Finke, P. E., et al. "Substituted piperidines having protein kinase inhibiting activity.

- Heptares Therapeutics Ltd. "Cgrp receptor antagonists.

- King Saud University. "Benzo[D]imidazole derivatives of piperidine and piperazine.

-

BioRxiv. "Pharmacological characterization of seven human histamine H3 receptor isoforms." BioRxiv, [Link]

-

National Institutes of Health (PMC). "Inflammatory Bowel Disease: Crosstalk between Histamine, Immunity, and Disease." PubMed Central, [Link]

A Multi-Platform Approach to the Structural Analysis of 2-(1H-imidazol-5-yl)piperidine: A Technical Guide for Drug Development Professionals

Abstract The confluence of the piperidine and imidazole scaffolds in a single molecule, such as 2-(1H-imidazol-5-yl)piperidine, presents a compelling starting point for drug discovery, particularly for G-protein coupled receptor (GPCR) targets. The piperidine ring is a ubiquitous structural motif in approved drugs, while the imidazole ring is a key component of biologically essential molecules like histidine and histamine.[1][2][3] This guide, intended for researchers and drug development scientists, provides an in-depth framework for the comprehensive structural analysis of this molecule. We will detail the critical methodologies, from synthesis to advanced spectroscopic and computational techniques, underscoring the rationale behind each step. The objective is to establish a self-validating system of protocols that ensures unambiguous structural confirmation, which is the bedrock of any successful drug development campaign.

Introduction: The Strategic Importance of the Imidazole-Piperidine Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] Its amphoteric nature, ability to participate in hydrogen bonding, and coordinate with metal ions make it a privileged structure in medicinal chemistry.[1][4] It is the functional core of the amino acid histidine and the neurotransmitter histamine, granting it inherent biological relevance.[2] Consequently, imidazole derivatives have been developed as a wide array of therapeutic agents, including antifungals, anticancer agents, and antihistamines.[4][5]

The piperidine moiety, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in pharmaceuticals.[3][6] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise tuning of interactions with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with acidic residues in receptor binding pockets.[7]

The combination of these two rings in 2-(1H-imidazol-5-yl)piperidine creates a molecule with significant potential to interact with targets such as histamine H3 receptors and opioid receptors, where similar structures have shown potent activity.[7][8][9][10][11][12] A rigorous and unambiguous structural characterization is therefore not merely an academic exercise but a prerequisite for meaningful pharmacological evaluation and intellectual property protection.

Synthesis and Purification Strategy

A robust synthetic route is the first step in any analytical campaign. While multiple pathways to substituted imidazoles and piperidines exist, a common strategy involves the construction of one ring followed by its coupling to the second pre-formed ring or its precursor. A plausible, multi-step synthesis is outlined below. The causality behind this choice is rooted in the commercial availability of starting materials and the reliability of the proposed reactions.

General Synthetic Workflow

The synthesis can be logically approached by forming the imidazole ring onto a piperidine precursor. This avoids harsh conditions that might compromise the saturated piperidine ring.

Sources

- 1. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. nwmedj.org [nwmedj.org]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives as non-peptidic selective delta-opioid agonists with potential anxiolytic/antidepressant properties. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Application Note: 2-(1H-imidazol-5-yl)piperidine as a Conformationally Constrained Probe in Neuropharmacology

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology, the Histamine H3 Receptor (H3R) serves as a critical presynaptic autoreceptor and heteroreceptor, modulating the release of key neurotransmitters including histamine, acetylcholine, dopamine, and serotonin. Endogenous histamine is highly flexible, leading to indiscriminate binding across all histamine receptor subtypes (H1–H4). To isolate H3R-mediated pathways, researchers require highly selective tool compounds.

2-(1H-imidazol-5-yl)piperidine (CAS: 51746-31-7) and its derivatives represent a sophisticated class of conformationally constrained pharmacological probes. By fusing the imidazole pharmacophore directly to a piperidine ring, the molecule is forced into a rigid spatial orientation. This conformational restriction selectively favors the deep, hydrophobic binding pocket of the human H3R while mitigating off-target activity[1]. Furthermore, the piperidine scaffold allows for precise tuning of lipophilicity and basicity (pKa), which are critical for blood-brain barrier (BBB) penetration and the reduction of Cytochrome P450 (CYP) inhibition—a common liability of basic imidazoles[2]. In modern neuroscience, these piperidine-based ligands are deployed to investigate cognitive modulation, neuroinflammation, and central sensitization in neuropathic pain models[3].

Pharmacological Profiling & Quantitative Data

The structural nuances of the piperidine ring dictate the functional profile of the ligand, shifting its behavior from full agonism to neutral antagonism or inverse agonism[4]. The table below summarizes the comparative pharmacological metrics of imidazolyl-piperidine scaffolds used in neuroscience research.

Table 1: Comparative Pharmacological Profile of Imidazolyl-Piperidine Scaffolds

| Compound / Scaffold | Target Receptor | Primary Function | Lipophilicity (LogP) | BBB Permeability | CYP450 Inhibition |

| Endogenous Histamine | H1, H2, H3, H4 | Full Agonist | -0.5 | Poor | None |

| 4-(1H-imidazol-4-ylmethyl)piperidine | H3, H4 | Full Agonist | 1.2 | Moderate | High |

| 2-(1H-imidazol-5-yl)piperidine core | H3 | Partial Agonist / Antagonist | 1.8 - 2.5 | High | Low |

| N-aryl-piperidine derivatives | H3 | Inverse Agonist | > 3.0 | High | Very Low |

Receptor Signaling Dynamics

The H3R is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation by an agonist suppresses adenylyl cyclase activity and inhibits voltage-gated calcium channels, thereby preventing the exocytosis of neurotransmitter vesicles. Conversely, an antagonist based on the 2-(1H-imidazol-5-yl)piperidine scaffold blocks this autoreceptor feedback loop, promoting robust neurotransmitter release.

Histamine H3 receptor signaling pathway modulated by 2-(1H-imidazol-5-yl)piperidine.

Experimental Workflows & Protocols

Protocol 1: In Vitro Radioligand Binding & Functional Assay

Purpose: To determine the binding affinity (

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO-hH3R cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

-

Radioligand Selection: Use

- -

Incubation: Combine 50 µg of membrane protein, the radioligand, and varying concentrations of the 2-(1H-imidazol-5-yl)piperidine derivative (

to -

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Reasoning: Polyethylenimine reduces non-specific binding of the highly basic piperidine ligand to the filter matrix.

-

Self-Validation Check: Always run a parallel saturation binding curve to verify the

of the radioligand. If the radioligand concentration exceeds the

Protocol 2: In Vivo Brain Microdialysis for Neurotransmitter Dynamics

Purpose: To quantify the real-time release of histamine and acetylcholine in the prefrontal cortex following systemic administration of the piperidine-based ligand.

In vivo brain microdialysis workflow for evaluating neurochemical release dynamics.

Step-by-Step Methodology:

-

Probe Implantation: Under isoflurane anesthesia, stereotaxically implant a concentric microdialysis probe into the medial prefrontal cortex (mPFC) of a rodent model.

-

Recovery Phase: Allow a strict 24-hour recovery period. Reasoning: Acute probe insertion causes localized trauma, BBB breach, and an artifactual surge in glutamate and histamine. A 24-hour window ensures basal neurochemical homeostasis is restored.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. If quantifying acetylcholine, add 1 µM neostigmine to the aCSF. Reasoning: Acetylcholine is degraded by acetylcholinesterase in milliseconds; neostigmine inhibits this enzyme, allowing ACh to accumulate in the dialysate to detectable levels.

-

Self-Validation Check (In Vitro Recovery): Prior to implantation, submerge the probe in a standard solution of histamine and measure the dialysate. A recovery rate of <10% indicates membrane pore collapse, and the probe must be discarded.

-

Administration & Sampling: Administer the 2-(1H-imidazol-5-yl)piperidine compound (e.g., 10 mg/kg i.p.). Collect dialysate fractions every 15 minutes for 3 hours.

-

Analysis: Immediately freeze samples at -80°C or inject directly into an HPLC system coupled with Electrochemical Detection (ECD) or LC-MS/MS.

References

-

Title: Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

-

Title: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Source: Bioorganic & Medicinal Chemistry (ChEMBL / EMBL-EBI) URL: [Link]

-

Title: Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Source: Journal of Medicinal Chemistry (SciSpace) URL: [Link]

-

Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Document: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 recepto... - ChEMBL [ebi.ac.uk]

Application Note & Protocols: Developing Assays for 2-(1H-imidazol-5-yl)piperidine Activity

Abstract

The 2-(1H-imidazol-5-yl)piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with diverse pharmacological activities. Its structural resemblance to endogenous signaling molecules like histamine suggests a high potential for interaction with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically develop and validate a cascade of in vitro assays to characterize the biological activity of novel compounds based on this scaffold. We detail strategies and step-by-step protocols for target identification, biochemical binding and functional assays, and physiologically relevant cell-based assays. The overarching goal is to provide a robust, self-validating workflow to elucidate a compound's mechanism of action and determine its potency and selectivity.

Introduction: The Assay Development Cascade

The journey from a novel chemical entity to a characterized lead compound is underpinned by a robust assay development strategy.[3] For a compound like 2-(1H-imidazol-5-yl)piperidine, whose target may be unknown, a logical and phased approach is critical. This process, often termed an "assay cascade," begins with broad, high-throughput methods to identify biological activity and progressively narrows down to more complex, physiologically relevant assays to define the precise mechanism of action.[4]

The core principle is to generate decision-making data at each stage. This involves a continuous cycle of designing, optimizing, and validating assays that are reproducible, scalable, and biologically relevant.[5][6] A well-designed cascade ensures that resources are focused on the most promising compounds, preventing costly failures in later stages of drug development.

This guide is structured to follow this logical progression, from initial target hypothesis generation to detailed cellular characterization.

Diagram: The Assay Development Workflow

The following diagram illustrates the strategic workflow for characterizing a novel compound. This cascade ensures a logical progression from broad screening to detailed mechanistic studies.

Caption: A strategic workflow for novel compound characterization.

Phase 1: Target Hypothesis and Initial Binding Assessment

Given the imidazole and piperidine moieties, a primary hypothesis is that 2-(1H-imidazol-5-yl)piperidine could target histamine receptors, particularly the H3 receptor, which is predominantly expressed in the central nervous system and modulates neurotransmitter release.[7][8] Many known H3 antagonists feature an imidazole ring connected to a cyclic amine like piperidine.[9] Therefore, our example protocols will focus on a hypothetical GPCR target. However, these principles are broadly applicable to other target classes like kinases or proteases.

Biophysical Screening: Surface Plasmon Resonance (SPR)

Before developing complex functional assays, it is crucial to confirm direct binding of the compound to the purified target protein. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for this purpose.[10] It provides real-time data on association and dissociation rates, confirming a physical interaction and providing an initial estimate of binding affinity.[11][12]

Principle of SPR: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (the compound) in solution binds to a ligand (the target protein) immobilized on the chip.[13] This allows for the direct measurement of binding kinetics and affinity.

Experimental Insight: SPR is exceptionally useful for fragment screening and initial hit validation because it minimizes false positives arising from assay interference.[14] Careful experimental design, including accurate DMSO concentration matching between sample and running buffer, is critical to avoid artifacts.[13]

Phase 2: Biochemical Assays for Potency and Affinity

Once direct binding is confirmed, the next step is to quantify the interaction using robust, high-throughput biochemical assays. These assays use purified components to measure either the compound's binding affinity (how tightly it binds) or its functional effect on the target (e.g., inhibiting an enzyme).

Biochemical Binding Assay: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method for quantifying binding affinity in a competitive format.[15] It is less susceptible to interference from colored or fluorescent compounds than standard FRET assays.[16]

Principle of TR-FRET: The assay relies on energy transfer between a long-lifetime terbium (Tb) donor fluorophore and a fluorescent acceptor. In a competitive binding assay, a fluorescent tracer molecule binds to the target protein, bringing the donor (e.g., on an antibody binding the protein's tag) and acceptor (the tracer) into proximity, generating a high TR-FRET signal.[15][17] An unlabeled competitor compound, such as 2-(1H-imidazol-5-yl)piperidine, will displace the tracer, leading to a decrease in the TR-FRET signal.[16]

Protocol 1: LanthaScreen™ TR-FRET Competitive Binding Assay

This protocol is adapted for a hypothetical GST-tagged GPCR target.

1. Reagents and Materials:

-

Target Protein: Purified GST-tagged GPCR

-

Tracer: Fluorescently labeled ligand for the GPCR (e.g., Fluormone™)

-

Antibody: Terbium-labeled anti-GST antibody (LanthaScreen™ Tb-anti-GST)

-

Assay Buffer: TR-FRET dilution buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

Test Compound: 2-(1H-imidazol-5-yl)piperidine, serially diluted in DMSO

-

Microplates: 384-well, low-volume, non-binding plates (e.g., Corning #3676)

-

Plate Reader: TR-FRET capable reader (e.g., BMG LABTECH PHERAstar)

2. Step-by-Step Methodology:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of the test compound by performing a serial dilution (e.g., 11-point, 1:3 dilution) in 100% DMSO. Then, create a 4X final concentration stock by diluting in assay buffer.

-

Prepare Protein/Antibody Mix: Dilute the GST-GPCR and Tb-anti-GST antibody in assay buffer to a 2X final concentration. Scientist's Note: The optimal concentrations must be determined empirically via titration experiments.

-